molecular formula C17H17N5OS B10999834 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B10999834
M. Wt: 339.4 g/mol
InChI Key: VTXVVEUHEWQZDE-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a chemical compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a benzamide group, and a phenylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors. The phenylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the benzamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to its combination of a tetrazole ring, benzamide group, and phenylsulfanyl ethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other tetrazole derivatives.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)15-7-5-6-14(12-15)17(23)18-10-11-24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,18,23)

InChI Key

VTXVVEUHEWQZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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